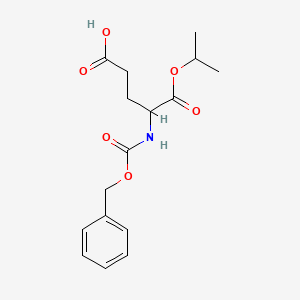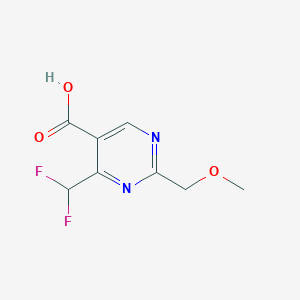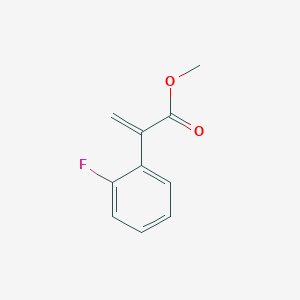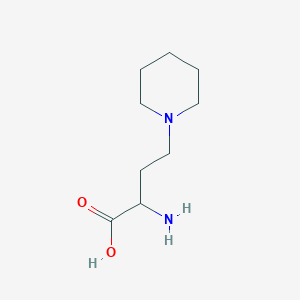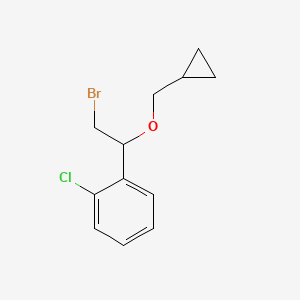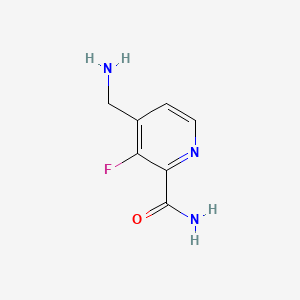
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position, a fluorine atom at the 3-position, and a carboxamide group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the introduction of the aminomethyl group through reductive amination, followed by the introduction of the fluorine atom via electrophilic fluorination. The carboxamide group can be introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The carboxamide group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
4-(Aminomethyl)pyridine-2-carboxamide: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluoropyridine-2-carboxamide: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-3-chloropyridine-2-carboxamide: Substitution of fluorine with chlorine alters its chemical behavior.
Uniqueness: 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide is unique due to the combined presence of the aminomethyl, fluorine, and carboxamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H8FN3O |
|---|---|
Peso molecular |
169.16 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C7H8FN3O/c8-5-4(3-9)1-2-11-6(5)7(10)12/h1-2H,3,9H2,(H2,10,12) |
Clave InChI |
FZAAURBUJKNGOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CN)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



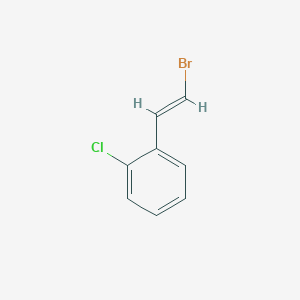
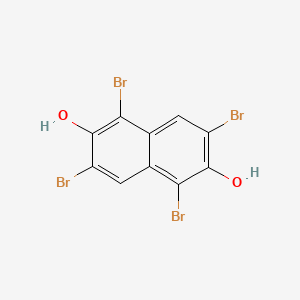
![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)
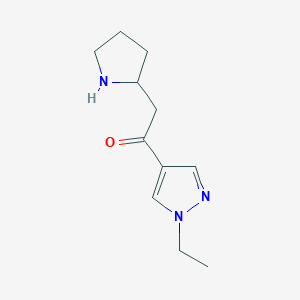
![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)

